![molecular formula C10H15NSi B14249891 2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine CAS No. 496838-93-8](/img/structure/B14249891.png)
2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine is a chemical compound that features a pyridine ring substituted with a dimethyl(prop-1-en-2-yl)silyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine typically involves the reaction of pyridine with a suitable silylating agent. One common method is the reaction of pyridine with dimethyl(prop-1-en-2-yl)silane in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The silyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst, or organometallic reagents like Grignard reagents.
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of silyl hydrides.
Substitution: Formation of halogenated pyridine derivatives or organosilicon compounds.
Applications De Recherche Scientifique
2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine involves its interaction with specific molecular targets. The silyl group can enhance the lipophilicity of the compound, facilitating its penetration into biological membranes. The pyridine ring can interact with various enzymes and receptors, modulating their activities. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl(prop-2-en-1-yl)silane: Similar in structure but lacks the pyridine ring.
2-[Dimethyl(prop-2-en-1-yl)silyl]diethylamine: Contains a diethylamine group instead of a pyridine ring.
Methyl isoeugenol: Contains a methoxy group and a propenyl group but lacks the silicon atom.
Uniqueness
2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine is unique due to the presence of both a silyl group and a pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in coordination chemistry, material science, and medicinal chemistry.
Propriétés
Numéro CAS |
496838-93-8 |
|---|---|
Formule moléculaire |
C10H15NSi |
Poids moléculaire |
177.32 g/mol |
Nom IUPAC |
dimethyl-prop-1-en-2-yl-pyridin-2-ylsilane |
InChI |
InChI=1S/C10H15NSi/c1-9(2)12(3,4)10-7-5-6-8-11-10/h5-8H,1H2,2-4H3 |
Clé InChI |
RBBCYJTTWMCQMO-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)[Si](C)(C)C1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, 2-[(2-ethylhexyl)thio]-](/img/structure/B14249812.png)

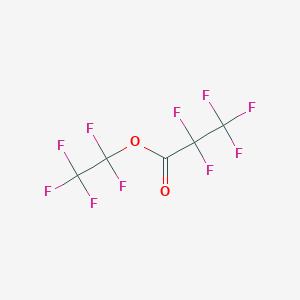
![4-hydroxy-3-[C-methyl-N-(4-phenyldiazenylphenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B14249822.png)
![[(3-Methyl-4-oxobutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249829.png)
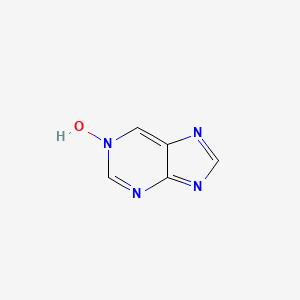

![Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane](/img/structure/B14249851.png)
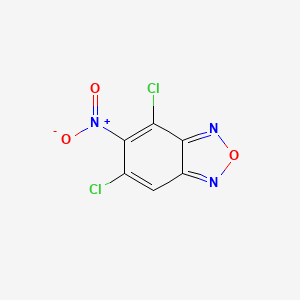

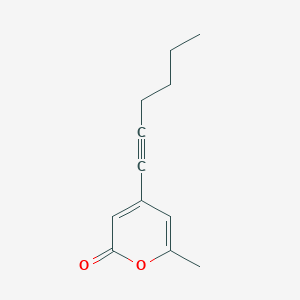
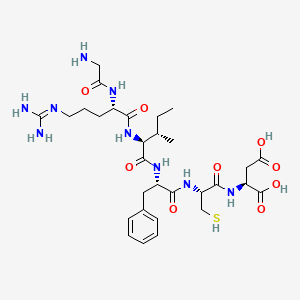
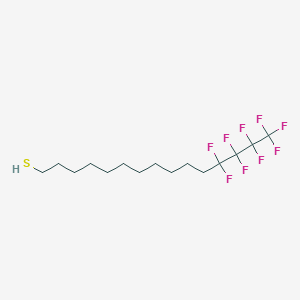
![2-[(Trimethylsilyl)oxy]tetradecanoyl chloride](/img/structure/B14249883.png)
